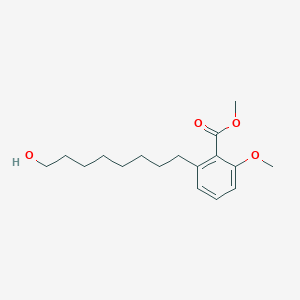
Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxyl group, and a methoxy group
Preparation Methods
The synthesis of Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate typically involves the esterification of 2-(8-hydroxyoctyl)-6-methoxybenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the purity of the final product .
Chemical Reactions Analysis
Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that exert the desired effects .
Comparison with Similar Compounds
Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate can be compared with similar compounds such as:
This compound: Similar structure but with different functional groups.
7-[(8-hydroxyoctyl)oxy]-6-methoxy-5-methyl-2-oxo-2H,3H,5H,10H-imidazo[2,1-b]quinazoline-3-carboxamide: A compound with a similar hydroxyoctyl group but different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83823-96-5 |
|---|---|
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate |
InChI |
InChI=1S/C17H26O4/c1-20-15-12-9-11-14(16(15)17(19)21-2)10-7-5-3-4-6-8-13-18/h9,11-12,18H,3-8,10,13H2,1-2H3 |
InChI Key |
WCURXQBYBBNFBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















